molecular formula C13H17NO2 B7810838 2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid

2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B7810838
M. Wt: 219.28 g/mol
InChI Key: ALCVBOUDRXNVHF-UHFFFAOYSA-N
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Description

2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid is an organic compound that features a pyrrolidine ring substituted with a m-tolyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid typically involves the reaction of m-tolylamine with pyrrolidine and subsequent acylation. One common method includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with m-Tolyl Group: The m-tolyl group can be introduced via a nucleophilic substitution reaction.

    Acylation: The final step involves the acylation of the pyrrolidine derivative with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the m-tolyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the m-tolyl group.

    N-(m-Tolyl)pyrrolidine: Similar but without the acetic acid moiety.

    2-(Pyrrolidin-1-yl)acetic acid: Lacks the m-tolyl substitution.

Uniqueness

2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid is unique due to the presence of both the m-tolyl group and the acetic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-[2-(3-methylphenyl)pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-2-5-11(8-10)12-6-3-7-14(12)9-13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCVBOUDRXNVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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